

An In-depth Technical Guide to Sodium Hydride: Properties, Handling, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **sodium hydride** (NaH), a pivotal yet highly reactive reagent in modern chemistry. This document consolidates critical data on its chemical identifiers, physical properties, and safety protocols. It further delves into its significant applications, particularly within organic synthesis and drug development, supported by detailed experimental methodologies and reaction pathways.

Core Identifiers and Chemical Properties

Sodium hydride is a saline hydride composed of sodium cations (Na⁺) and hydride anions (H⁻)[1]. It is a powerful, non-nucleophilic base used extensively in organic chemistry. Below is a summary of its key identifiers and properties.

Table 1: Chemical Identifiers for Sodium Hydride

Identifier	Value	Reference	
CAS Number	7646-69-7	[1][2][3][4][5][6][7]	
EC Number	231-587-3	[1][2][3][5]	
UN Number	1427	[2][8][9][10][11]	
PubChem CID	24758	[1][12]	
InChI	InChI=1S/Na.H/q+1;-1	[1][4][12]	
InChlKey	BZKBCQXYZZXSCO- UHFFFAOYSA-N	[1][4][12]	
SMILES	[H-].[Na+]	[1][12]	
Molecular Formula	HNa	[2][4][5][6][12]	
Molecular Weight	23.998 g/mol	[1][12]	

Table 2: Physicochemical Properties of Sodium Hydride

Property	Value	Reference	
Appearance	White to grayish crystalline solid; often supplied as a [1][2] dispersion in mineral oil		
Density	1.39 g/cm ³	[1]	
Melting Point	800 °C (decomposes)	[2][4][6]	
Solubility	Insoluble in all solvents; reacts violently with water	[1][6]	
Crystal Structure	Face-centered cubic (NaCl structure)	[1]	

Applications in Organic Synthesis

Sodium hydride's primary utility lies in its function as a strong base for the deprotonation of a wide range of organic compounds, including alcohols, phenols, amides, and carbon acids. Its insolubility requires reactions to occur at the solid-liquid interface, which can sometimes be advantageous in controlling reactivity.

Key Reactions and Methodologies

- 1. Deprotonation of Alcohols: A common application is the formation of alkoxides, which are versatile nucleophiles in Williamson ether synthesis and other substitution reactions.
- Experimental Protocol: Synthesis of Sodium Ethoxide
 - Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (60% dispersion in mineral oil, 1.0 eq) in anhydrous tetrahydrofuran (THF).
 - Cool the suspension to 0 °C in an ice bath.
 - Slowly add a solution of absolute ethanol (1.0 eq) in anhydrous THF to the stirred suspension.
 - Hydrogen gas will evolve, and the reaction mixture will become a clear solution upon completion.
 - The resulting solution of sodium ethoxide can be used directly for subsequent reactions.
- 2. Enolate Formation: **Sodium hydride** is effective in deprotonating ketones, esters, and other carbonyl compounds to form enolates, which are key intermediates in carbon-carbon bondforming reactions like alkylations and condensations.
- Experimental Protocol: Alkylation of Diethyl Malonate
 - In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel,
 and nitrogen inlet, place a 60% dispersion of sodium hydride (1.1 eq) in mineral oil.
 - Wash the sodium hydride with anhydrous hexane to remove the mineral oil and decant the hexane.
 - Add anhydrous dimethylformamide (DMF) to the flask.

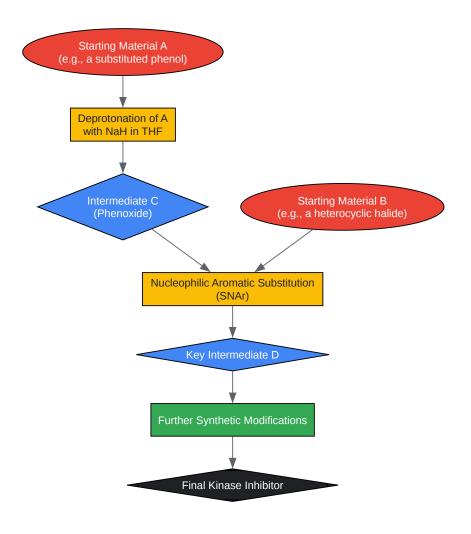
- Add diethyl malonate (1.0 eq) dropwise to the stirred suspension at room temperature.
- After the evolution of hydrogen ceases, add an alkyl halide (e.g., iodoethane, 1.0 eq) dropwise.
- Heat the reaction mixture to 50 °C for 2-3 hours.
- After cooling, quench the reaction by the slow addition of water.
- Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and purify by distillation.

Logical Workflow for a Deprotonation Reaction

The following diagram illustrates the general workflow for utilizing **sodium hydride** as a base in a synthetic transformation.

Click to download full resolution via product page

Caption: General experimental workflow for a **sodium hydride**-mediated deprotonation.


Signaling Pathways in Drug Development

While **sodium hydride** itself is not directly involved in biological signaling pathways, its role in synthesizing molecules that are is critical. For instance, the synthesis of various kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and other bioactive molecules often involves steps where **sodium hydride** is used to create crucial bonds.

Synthetic Pathway for a Hypothetical Kinase Inhibitor

The diagram below outlines a simplified synthetic route where a key intermediate is formed using a **sodium hydride**-mediated reaction.

Click to download full resolution via product page

Caption: Synthesis pathway for a kinase inhibitor using a NaH-mediated step.

Safety and Handling

Sodium hydride is a highly reactive and hazardous substance. It reacts violently with water, releasing flammable hydrogen gas which can ignite spontaneously[2][6][10]. It is also corrosive and can cause severe skin burns and eye damage[3][10].

Table 3: Hazard and Safety Information

Hazard Class	GHS Pictograms	Hazard Statements	Precautionary Statements
Dangerous When Wet 4.3	♂, corrosive	H260: In contact with water releases flammable gases which may ignite spontaneously. H314: Causes severe skin burns and eye damage.	P223: Do not allow contact with water. P231+P232: Handle and store contents under inert gas. Protect from moisture. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Protocols:

- Always handle sodium hydride in an inert atmosphere (e.g., a glovebox or under a stream of argon or nitrogen).
- Use only anhydrous solvents.
- The common 60% dispersion in mineral oil reduces the risk of pyrophoricity but requires washing with a dry, non-reactive solvent like hexane or pentane before use if the oil will interfere with the reaction.
- In case of fire, use a Class D fire extinguisher (e.g., powdered lime, dry sand). DO NOT USE WATER, CARBON DIOXIDE, OR FOAM.

This guide serves as a foundational resource for professionals working with **sodium hydride**. By understanding its properties, applications, and the stringent safety measures required, researchers can effectively and safely leverage this powerful reagent in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Sodium hydride Wikipedia [en.wikipedia.org]
- 2. Sodium hydride PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. United-States Sodium Hydride | 7646-69-7 supplier [chemnet.com]
- 6. Sodium hydride | 7646-69-7 [chemicalbook.com]
- 7. CAS 7646-69-7: Sodium hydride | CymitQuimica [cymitquimica.com]
- 8. adrdangerousgoods.com [adrdangerousgoods.com]
- 9. hazmattool.com [hazmattool.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. UN/NA 1427 | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. Sodium hydride | HNa | CID 24758 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Sodium Hydride: Properties, Handling, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b050883#sodium-hydride-cas-number-and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com